R(+)-Terguride

Dopamine D2 receptor Hyperprolactinemia Receptor binding affinity

R(+)-Terguride (CAS 37686-84-3; synonyms: trans-dihydrolisuride, TDHL, (+)-terguride) is a semi-synthetic ergoline derivative that functions as a partial dopamine D2 receptor agonist and a potent antagonist at serotonin 5-HT2A and 5-HT2B receptors. Unlike full D2 agonists such as bromocriptine or cabergoline, terguride exhibits a mixed dopaminergic-antidopaminergic profile with partial agonist activity at presynaptic D2 autoreceptors and antagonist-like partial agonism at postsynaptic D2 receptors.

Molecular Formula C20H28N4O
Molecular Weight 340.5 g/mol
Cat. No. B1250905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR(+)-Terguride
Molecular FormulaC20H28N4O
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
InChIInChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16-,18-/m1/s1
InChIKeyJOAHPSVPXZTVEP-QGPMSJSTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R(+)-Terguride for Scientific Sourcing: Compound Class, Receptor Profile, and Procurement-Relevant Baseline


R(+)-Terguride (CAS 37686-84-3; synonyms: trans-dihydrolisuride, TDHL, (+)-terguride) is a semi-synthetic ergoline derivative that functions as a partial dopamine D2 receptor agonist and a potent antagonist at serotonin 5-HT2A and 5-HT2B receptors [1]. Unlike full D2 agonists such as bromocriptine or cabergoline, terguride exhibits a mixed dopaminergic-antidopaminergic profile with partial agonist activity at presynaptic D2 autoreceptors and antagonist-like partial agonism at postsynaptic D2 receptors [2]. This compound is approved in Japan (brand name Teluron) for hyperprolactinemia and has received orphan drug designation for pulmonary arterial hypertension due to its anti-fibrotic and anti-proliferative serotonin receptor blockade properties [3].

D2 partial agonist tool with presynaptic autoreceptor bias
Potent noncompetitive 5-HT2A antagonist (functional inhibition)
Silent 5-HT2B antagonist (0% efficacy), no valvulopathy model liability
Semi-synthetic ergoline for dopamine/serotonin pathway research

Why R(+)-Terguride Cannot Be Substituted by Generic Dopamine Agonists: Key Evidence for Scientific Selection


Ergoline-based dopamine agonists (e.g., bromocriptine, cabergoline, pergolide, lisuride) are often treated as interchangeable in procurement settings, but R(+)-terguride occupies a distinct pharmacological niche that precludes direct substitution. Unlike the full D2 agonists bromocriptine and lisuride, terguride functions as a partial agonist with intrinsic activity of only ~39% at D2S receptors, translating to a markedly different side-effect profile—namely, the near-absence of stereotypy, hypermotility, and emesis at therapeutic doses [1]. Furthermore, terguride's potent dual 5-HT2A/5-HT2B antagonism (pD′2 9.43 and pA2 8.87, respectively) distinguishes it from cabergoline and pergolide, which act as 5-HT2B agonists and are associated with cardiac valvulopathy [2]. These quantitative receptor-signaling differences drive the compound-specific therapeutic windows and toxicity profiles that make generic substitution scientifically unsound.

Full D2 agonists (bromocriptine, cabergoline) not interchangeable
Full D2 agonism can induce stereotypic, hypermotility, and emetic confounds in animal models; terguride's partial agonism (~39% intrinsic activity) may avoid these behavioral alterations.
5-HT2B agonist ergolines carry fibrosis pathway activation risk
Cabergoline and pergolide act as 5-HT2B agonists linked to valvular interstitial cell fibrosis in model systems; terguride's silent antagonist profile (0% efficacy) removes this pathway confound.
Lisuride shares D2 affinity but differs in postsynaptic signaling
Lisuride acts as a full D2 agonist and 5-HT1A agonist, inducing serotonin syndrome and hypermotility; terguride lacks 5-HT1A agonism and postsynaptic full activation, producing a cleaner behavioral profile.

R(+)-Terguride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Dopamine D2 Receptor Binding Affinity: R(+)-Terguride vs. Bromocriptine — Pituitary Selectivity and Kd Comparison

R(+)-Terguride binds selectively to pituitary dopamine D2 receptors with a Kd of 0.39 nM, demonstrating high-affinity interaction that underlies its prolactin-lowering efficacy [1]. In the same study, terguride's effective oral dose for serum prolactin reduction in reserpinized rats was 0.03 mg/kg, approximately 30-fold lower than the effective dose of bromocriptine, and the prolactin-lowering effect was longer lasting than that of bromocriptine [1]. This approximately 30× potency advantage in vivo, paired with the sub-nanomolar Kd, establishes a meaningful differentiation for procurement when pituitary-directed D2 agonism is required.

D2 Binding & PRL Lowering
Head-to-head
Kd = 0.39 nM (pituitary D2); oral ED for prolactin reduction ~30× lower than bromocriptine (0.03 vs. higher dose)
Reported higher pituitary-directed D2 potency; PRL suppression longer lasting than bromocriptine in reserpinized rat model.
Direct comparison in rat pituitary membranes and in vivo PRL assay.
Dopamine D2 receptor Hyperprolactinemia Receptor binding affinity

Central Nervous System Side-Effect Liability: R(+)-Terguride vs. Bromocriptine — Stereotypy, Hypermotility, and Emesis Thresholds

In reserpinized rats, terguride at 10 mg/kg p.o. induced no stereotypy or hypermotility, whereas bromocriptine at the same 10 mg/kg p.o. dose induced significant stereotypy and hypermotility [1]. In dogs, bromocriptine induced emesis at doses nearly identical to those required for prolactin lowering, while terguride's emesis-inducing dose was approximately 100-fold higher than its PRL-lowering dose [1]. These data quantify a substantially wider therapeutic window for terguride relative to bromocriptine with respect to neurotropic adverse effects.

Side-Effect Liability
Head-to-head
Terguride 10 mg/kg p.o. — no stereotypy/hypermotility; emetic dose ~100× above PRL-lowering dose vs. bromocriptine (~1×).
Reported wide separation between emetic and prolactin-lowering doses in dog model; behavioral confounds absent at effective doses.
Rat stereotypy model and dog emesis assay.
Dopamine partial agonism Neurotropic side effects Therapeutic window

Serotonin 5-HT2A and 5-HT2B Receptor Antagonism: R(+)-Terguride vs. Cabergoline/Pergolide — Functional Antagonism Potency and Valvulopathy Risk

R(+)-Terguride behaves as a potent, noncompetitive antagonist at 5-HT2A receptors (pD′2 = 9.43) and a potent antagonist at 5-HT2B receptors (apparent pA2 = 8.87) in functional porcine artery bioassays [1]. In contrast, the antiparkinsonian ergolines cabergoline and pergolide are 5-HT2B receptor agonists, a property causally linked to drug-induced cardiac valvulopathy [2]. Terguride's 5-HT2B silent antagonist profile (Emax = 0% at human 5-HT2B, Ki = 7.1 nM) [3] provides a mechanistic basis for its lack of association with valvular heart disease, differentiating it from pergolide (5-HT2B agonist, Ki = 14 nM, Emax = 65%) and cabergoline (5-HT2B agonist, Ki = 1.2 nM, Emax = 72%) [2].

5-HT2A/2B Antagonism
Cross-study
5-HT2A pD′2 = 9.43 (noncompetitive); 5-HT2B pA2 = 8.87, Emax = 0% (silent antagonist) vs. cabergoline/persolate (agonists, 65-72% efficacy).
Silent 5-HT2B antagonism distinguishes terguride from agonist ergolines; reported no valvular fibrosis pathway activation.
Porcine artery bioassay and human recombinant receptor data.
5-HT2A antagonist 5-HT2B antagonist Cardiac valvulopathy Fibrosis

Postsynaptic D2 Partial Agonism: R(+)-Terguride vs. Lisuride — Differential Intrinsic Activity and Serotonergic Syndrome Induction

In comparative neuropharmacological studies in rodents, both terguride and lisuride bound with high affinity to rat brain D2 receptors (Ki = 3.5 nM) and 5-HT2 receptors (Ki = 5.5 nM) [1]. However, at postsynaptic D2 receptors, terguride acted as a partial agonist with weak intrinsic activity—failing to induce spontaneous locomotor hyperactivity or stereotypy—whereas lisuride behaved as a full agonist, eliciting robust hypermotility and stereotyped behavior [1]. Furthermore, lisuride induced serotonin syndrome in rats, while terguride did not, and terguride failed to generalize in 8-OH-DPAT-trained rats, indicating a lack of 5-HT1A agonist activity in vivo [1]. This differential postsynaptic D2 and serotonergic signaling establishes a clear functional divergence between the two structurally related ergolines.

D2 Partial vs. Full Agonism
Head-to-head
D2 Ki = 3.5 nM (similar to lisuride); terguride did not induce hypermotility, stereotypy, or serotonin syndrome (lisuride did).
Partial agonist profile avoids postsynaptic behavioral activation and 5-HT1A-mediated serotonergic syndrome in rodent models.
Rat brain binding and behavioral pharmacology.
D2 partial agonism Serotonin syndrome Lisuride comparator

Clinical Side-Effect Tolerability: R(+)-Terguride vs. Bromocriptine — Randomized Double-Blind Crossover Trial in Healthy Volunteers

In a randomized double-blind crossover trial in eight normal volunteers, terguride (1 mg) produced a neuroendocrine profile identical to bromocriptine (2.5 mg), with significant prolactin reduction persisting at 24 hours for both compounds [1]. However, the side effects experienced at any dose of terguride were significantly less than those with bromocriptine, and terguride 1 mg was always preferred to bromocriptine by subjects, while lower terguride doses were indistinguishable from placebo [1]. This clinical evidence demonstrates that terguride achieves equivalent therapeutic efficacy with superior subjective tolerability.

Human Tolerability Trial
Trial context
1 mg terguride vs. 2.5 mg bromocriptine: equivalent 24h PRL suppression; significantly lower side-effect scores (p
Reported endpoint context: similar prolactin response but lower side-effect burden in a crossover trial of 8 volunteers.
Randomized double-blind design; data support tolerability endpoint comparison.
Hyperprolactinemia Clinical tolerability Dopamine agonist side effects

R(+)-Terguride Best-Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Hyperprolactinemia and Prolactinoma In Vivo Models Requiring High Therapeutic Index

R(+)-Terguride is the optimal D2 agonist for chronic hyperprolactinemia and prolactinoma models in rodents and dogs where separation between prolactin-lowering efficacy and neurotropic side effects is critical. As demonstrated by Mizokawa et al., terguride achieves PRL suppression at ~30-fold lower oral doses than bromocriptine, with an emetic threshold ~100-fold above the therapeutic dose in dogs [1]. This wide therapeutic window enables long-term dosing without confounding emesis, stereotypy, or hypermotility that would otherwise compromise behavioral readouts or animal welfare.

Serotonin Receptor-Mediated Fibrosis and Pulmonary Arterial Hypertension Research

For studies of 5-HT2A/5-HT2B-mediated fibrosis, pulmonary arterial hypertension (PAH), or cardiac valvular interstitial cell biology, terguride provides a unique tool profile: potent noncompetitive 5-HT2A antagonism (pD′2 9.43) combined with silent 5-HT2B antagonism (apparent pA2 8.87, Emax 0%) [2]. Unlike cabergoline or pergolide, which are 5-HT2B agonists linked to valvulopathy [3], terguride blocks 5-HT-induced ERK1/2 phosphorylation and collagen production in valvular interstitial cells (IC50 16 nM against 5-HT-amplified platelet aggregation) without intrinsic fibrotic risk [2]. This makes terguride the compound of choice for elucidating anti-fibrotic mechanisms downstream of 5-HT2 receptor blockade.

Dopamine D2 Partial Agonist Tool Compound for Behavioral Pharmacology

In behavioral neuroscience paradigms requiring selective modulation of presynaptic D2 autoreceptors without postsynaptic D2 activation, terguride is uniquely suited due to its partial agonist profile. Ikoma et al. demonstrated that terguride, unlike the full agonist lisuride, does not elicit postsynaptic D2-mediated hypermotility, stereotypy, or serotonin syndrome in rats, while retaining presynaptic D2 autoreceptor agonist activity (yawning, mild locomotor suppression) [4]. This pharmacological selectivity enables researchers to dissect pre- vs. postsynaptic D2 contributions to behavior without the confounds introduced by full agonists.

Clinical Trial Material and Translational Pharmacology Studies

For translational hyperprolactinemia or PAH clinical research, terguride's human tolerability profile provides a critical advantage over bromocriptine. The randomized double-blind trial by Ciccarelli et al. established that terguride 1 mg achieves equivalent 24-hour prolactin suppression to bromocriptine 2.5 mg, but with significantly fewer side effects and consistent subject preference [5]. This clinical evidence supports terguride as the preferred D2 agonist for investigator-initiated trials or translational studies where subject compliance and blinding integrity depend on side-effect minimization.

Application
Selection Property
Validation Focus
Hyperprolactinemia / prolactinoma in vivo models
Reported wide dose-separation between PRL lowering and emetic/hypermotility endpoints
Dose-response modeling, behavioral side-effect monitoring
5-HT2-mediated fibrosis and PAH research
Silent 5-HT2B antagonism (0% efficacy) plus noncompetitive 5-HT2A antagonism
Valvular interstitial cell fibrosis endpoints, ERK1/2 phosphorylation assays
Pre- vs. postsynaptic D2 behavioral studies
Partial D2 agonism with weak postsynaptic activity; lack of 5-HT1A-mediated serotonin syndrome
Locomotor activity, stereotypy, drug discrimination assays
Human PD/PK research requiring D2 agonist tolerability comparator data
Reported lower side-effect scores in double-blind crossover trial context
Prolactin suppression time course, side-effect burden scoring
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